4,6-Diphenylpyrimidin-2-amine
Overview
Description
4,6-Diphenylpyrimidin-2-amine is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and an amino group at position 2. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4,6-Diphenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein kinase that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to a reduction in the phosphorylation of AURKA at Thr283 . The inhibition of AURKA activity is selective, as demonstrated by kinome assay results .
Biochemical Pathways
The inhibition of AURKA by this compound affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This is a result of the compound’s impact on the mitotic spindle, a structure that is crucial for cell division and is regulated by AURKA .
Pharmacokinetics
For instance, the presence of a guanidine moiety in the compound could potentially influence its absorption and distribution .
Result of Action
The inhibition of AURKA by this compound leads to several cellular effects. It reduces clonogenicity, or the ability of cells to form colonies, and induces caspase-mediated apoptotic cell death . Specifically, it triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key steps in the process of apoptosis .
Biochemical Analysis
Biochemical Properties
4,6-Diphenylpyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinase A (AURKA). Aurora kinase A is a serine/threonine kinase that is essential for cell division and is often overexpressed in various cancers . By inhibiting AURKA, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with AURKA through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In HCT116 human colon cancer cells, the compound induces cell cycle arrest at the G2/M phase and triggers caspase-mediated apoptotic cell death . This is achieved through the inhibition of AURKA activity and the subsequent reduction in phosphorylation of AURKA at Thr283 . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced clonogenicity and increased apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of AURKA, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues . This binding inhibits the kinase activity of AURKA, preventing the phosphorylation of downstream targets that are essential for cell cycle progression . The inhibition of AURKA activity leads to the accumulation of cells in the G2/M phase and the activation of apoptotic pathways, resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with AURKA . The compound is metabolized by liver enzymes, and its metabolites are excreted through the urine . The inhibition of AURKA by this compound affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues and cellular compartments are influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on AURKA . The compound may also localize to other cellular compartments, such as the nucleus, depending on the presence of targeting signals and post-translational modifications . The activity and function of this compound are influenced by its subcellular localization, which determines its accessibility to target enzymes and proteins .
Preparation Methods
The synthesis of 4,6-diphenylpyrimidin-2-amine typically involves the condensation of benzaldehyde derivatives with guanidine or its derivatives. One common method includes the reaction of benzaldehyde with guanidine carbonate under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve heating and the use of solvents such as ethanol .
Chemical Reactions Analysis
4,6-Diphenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of protein kinases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
4,6-Diphenylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
4,6-Diarylpyrimidin-2-amines: These compounds share a similar structure but may have different substituents on the phenyl rings, affecting their biological activity.
Pyrimidine-based drugs: Compounds like imatinib and dasatinib, which are used in cancer therapy, also contain a pyrimidine core but differ in their specific substituents and targets.
Properties
IUPAC Name |
4,6-diphenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUCBEYDRUCBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347207 | |
Record name | 4,6-diphenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40230-24-8 | |
Record name | 4,6-Diphenylpyrimidin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-diphenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIPHENYLPYRIMIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,6-Diphenylpyrimidin-2-amine?
A1: this compound is an organic compound with the molecular formula C20H17N3 [, ]. Spectroscopic analyses, including FTIR, 1H NMR, and Mass Spectroscopy have been used to confirm the structure of this compound and its derivatives []. The crystal structure reveals that the pyrimidine ring is inclined at specific dihedral angles to the two phenyl rings, influencing its molecular interactions [].
Q2: How does the structure of this compound relate to its potential biological activity?
A2: The core structure of this compound serves as a scaffold for developing various derivatives. Research suggests that modifications to this core structure, particularly by adding polyphenol groups, can lead to potent inhibition of Aurora kinase A []. This enzyme plays a crucial role in cell division, and its dysregulation is implicated in various cancers.
Q3: Have there been any computational studies on this compound and its derivatives?
A3: Yes, computational studies utilizing molecular docking and molecular dynamics simulations have been employed to investigate the potential of this compound derivatives as inhibitors of euchromatin histone lysine methyltransferase (EHMT2) []. This enzyme is a promising target for managing β-thalassemia, a genetic blood disorder.
Q4: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: Based on current research, this compound derivatives show promise as potential therapeutic agents for: * Cancer treatment: Specifically, derivatives with polyphenol groups exhibit inhibitory activity against Aurora kinase A, a key regulator of cell division often dysregulated in cancer [].* Managing β-thalassemia: Computational studies suggest that some derivatives could act as inhibitors of EHMT2, offering a potential therapeutic strategy for this genetic blood disorder [].
Q5: Has the antioxidant activity of this compound been explored?
A5: Yes, studies have investigated the antioxidant activity of this compound and its derivatives using the DPPH assay. Encouragingly, a significant number of these compounds demonstrated promising antioxidant properties []. This finding suggests potential applications in conditions where oxidative stress plays a role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.